CRTh2 Binding Potency SAR: 4-Bromo as a Key Comparator in Indole-1-acetic Acid Lead Optimization
In the seminal CRTh2 antagonist program that culminated in AZD1981, systematic SAR at the indole 4-position was conducted on the indole-1-acetic acid scaffold [1]. While the 4-bromo compound itself was not the final clinical candidate, the study's Table 2 quantifies the substantial impact of 4-substituents on multiple critical parameters: CRTh2 binding IC50, human aldose reductase (hALR1/2) IC50, rat hepatocyte clearance, and LogD7.4 [1]. Substitution at the 4-position with Cl, Me, CN, or SO2Me drove CRTh2 IC50 values ranging from single-digit nanomolar to >200 nM, demonstrating that this vector is essential for tuning potency and selectivity [1]. An investigator utilizing (4-Bromo-1H-indol-1-yl)acetic acid as a late-stage diversification handle can directly benchmark against the published 4-chloro and 4-methyl series [1].
| Evidence Dimension | CRTh2 Binding IC50 Modulation via 4-Position Substituent on Indole-1-acetic Acid Scaffold |
|---|---|
| Target Compound Data | 4-Bromo derivative evaluated in parallel SAR exploration (exact IC50 not disclosed in available public data) [1] |
| Comparator Or Baseline | 4-Chloro analog (IC50 = 42 nM); 4-SO2Me analog (IC50 = 56 nM); 4-Me, 5-F analog (IC50 = 11 nM) [1] |
| Quantified Difference | The 4-position modulates CRTh2 binding IC50 by >10-fold between substituted analogs, confirming the site as a critical potency handle [1]. |
| Conditions | Radioligand binding assay (3H-PGD2), n>2 measurements on human CRTh2 receptor [1] |
Why This Matters
For medicinal chemists, procuring the specific 4-bromo derivative is essential to expand SAR beyond the published 4-chloro and 4-methyl derivatives, directly addressing unexplored halogen-bonding interactions and electronic effects on target binding.
- [1] Luker, T., Bonnert, R., Brough, S., et al. (2011). Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists—discovery of AZD1981. Bioorganic & Medicinal Chemistry Letters, 21(21), 6288–6292. View Source
